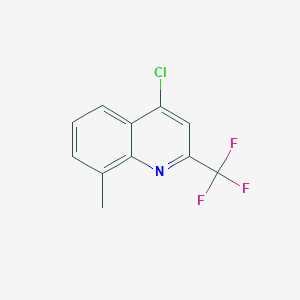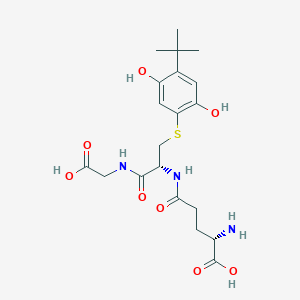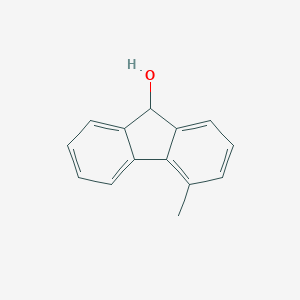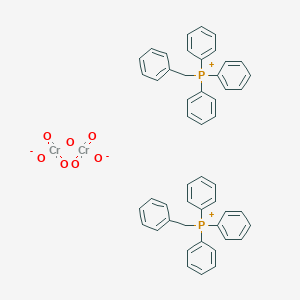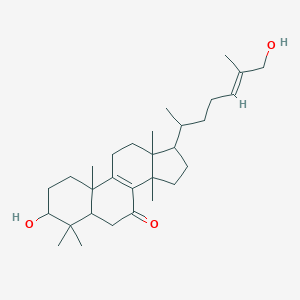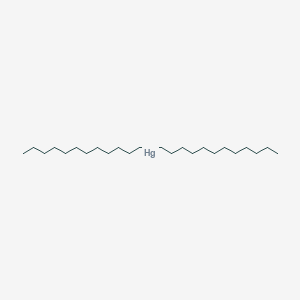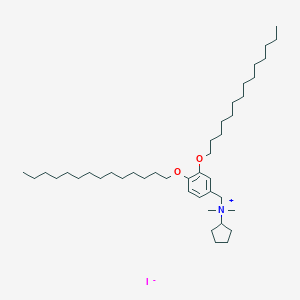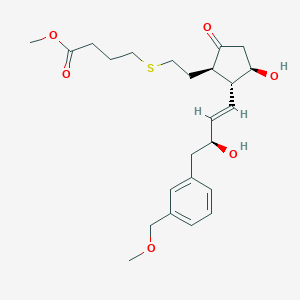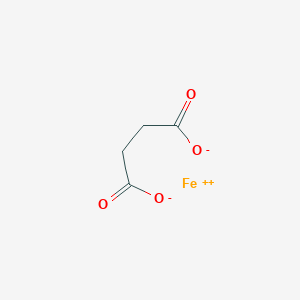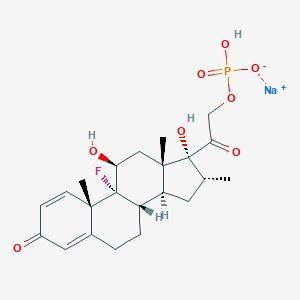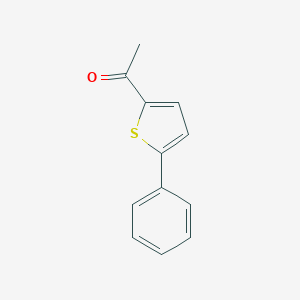
Ammonium hexadecafluorononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium hexadecafluorononanoate, also known as AHFN, is a fluorinated compound that has been gaining attention in scientific research for its unique properties and potential applications. AHFN is a member of the perfluorinated carboxylic acid (PFCA) family, which are known for their high thermal and chemical stability, as well as their ability to repel water and oil.
Mécanisme D'action
The mechanism of action of Ammonium hexadecafluorononanoate is not fully understood, but it is believed to involve the interaction of the fluorine atoms with various biological molecules, including proteins and lipids. This interaction can alter the properties of these molecules, leading to changes in cellular function.
Effets Biochimiques Et Physiologiques
Ammonium hexadecafluorononanoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the disruption of cellular membranes. These effects can lead to changes in cell function and can potentially have therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ammonium hexadecafluorononanoate in lab experiments is its high stability and resistance to degradation. This makes it a useful tool for studying the effects of various treatments on biological systems over time. However, Ammonium hexadecafluorononanoate is also highly toxic and can have negative effects on cellular function at high concentrations. This limits its use in certain types of experiments and requires careful handling and disposal procedures.
Orientations Futures
There are many potential future directions for research on Ammonium hexadecafluorononanoate, including:
1. Further studies on its potential as a drug delivery agent, including the development of new formulations and delivery methods.
2. Studies on the environmental impact of Ammonium hexadecafluorononanoate and its potential as a substitute for other PFCA compounds.
3. Investigations into the effects of Ammonium hexadecafluorononanoate on different types of cells and tissues, including the identification of potential therapeutic targets.
4. Studies on the mechanism of action of Ammonium hexadecafluorononanoate and its interactions with biological molecules, including the development of new analytical techniques for studying these interactions.
5. The development of new synthesis methods for Ammonium hexadecafluorononanoate and other fluorinated compounds, including the use of sustainable and environmentally friendly processes.
Conclusion
Ammonium hexadecafluorononanoate is a unique and versatile compound that has the potential to be used in a variety of scientific fields. Its high stability and resistance to degradation make it a valuable tool for studying biological systems over time, while its potential as a drug delivery agent and substitute for other PFCA compounds makes it an exciting area of research for the future. However, its toxicity and potential negative effects on cellular function require careful handling and disposal procedures, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Ammonium hexadecafluorononanoate involves the reaction of perfluorooctanoic acid (PFOA) with ammonia in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water and has a melting point of 250-255°C.
Applications De Recherche Scientifique
Ammonium hexadecafluorononanoate has been studied for its potential applications in a variety of scientific fields, including materials science, environmental science, and biomedical research. In materials science, Ammonium hexadecafluorononanoate has been used as a surface modifier for various materials, including metals, polymers, and ceramics, due to its ability to improve the surface properties of these materials.
In environmental science, Ammonium hexadecafluorononanoate has been studied for its potential as a substitute for PFOA, which has been found to be a persistent organic pollutant (POP) and a potential health hazard. Ammonium hexadecafluorononanoate has been found to have similar properties to PFOA, but with a lower environmental impact.
In biomedical research, Ammonium hexadecafluorononanoate has been studied for its potential as a drug delivery agent, due to its ability to cross cell membranes and its high stability in biological environments.
Propriétés
Numéro CAS |
1868-86-6 |
|---|---|
Nom du produit |
Ammonium hexadecafluorononanoate |
Formule moléculaire |
C9H5F16NO2 |
Poids moléculaire |
463.12 g/mol |
Nom IUPAC |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate |
InChI |
InChI=1S/C9H2F16O2.H3N/c10-1(11)3(12,13)5(16,17)7(20,21)9(24,25)8(22,23)6(18,19)4(14,15)2(26)27;/h1H,(H,26,27);1H3 |
Clé InChI |
WCOWRYUAIXGAPL-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
SMILES canonique |
C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Autres numéros CAS |
1868-86-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



